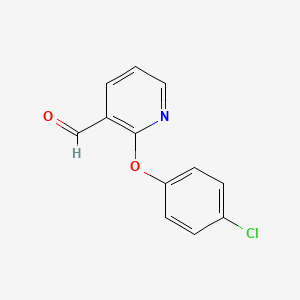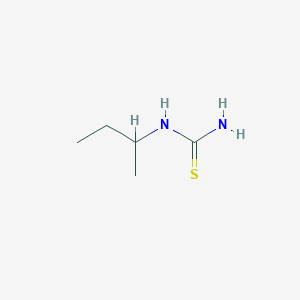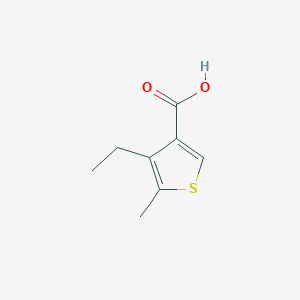
2-(4-氯苯氧基)烟醛
描述
2-(4-Chlorophenoxy)nicotinaldehyde is a compound that is not directly mentioned in the provided papers, but it is related to the chemical family of nicotinic acid derivatives and chlorophenyl compounds. These types of compounds have been studied for various applications, including their use as herbicides, in pharmaceuticals, and for their interesting chemical properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of nicotinic acid derivatives with various reagents. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized from nicotinic acid to discover novel herbicides, showing that modifications on the nicotinic acid scaffold can lead to compounds with significant biological activity . Similarly, a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid was synthesized by reacting di-chloro-di-phenyltin(IV) with 2-mercapto-nicotinic acid in the presence of potassium hydroxide . These methods demonstrate the versatility of nicotinic acid derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid was determined by X-ray diffraction, revealing a coordination sphere around the tin(IV) ion completed with two carbon atoms from phenyl groups and one chlorine atom . The molecular structure, hyperpolarizability, HOMO and LUMO analysis, and MEP of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate were also studied, providing insights into the charge transfer within the molecule .
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl and nicotinic acid derivatives can be inferred from the synthesis and reactions of similar compounds. For instance, 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile was obtained by reacting 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate, showcasing the potential for glycosylation reactions . Additionally, the formation of a pharmaceutical co-crystal between 2-chloro-4-nitrobenzoic acid and nicotinamide indicates the ability of these compounds to form stable non-covalent interactions, such as hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl nicotinic acid derivatives can be diverse. The co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide showed a higher melting point than the pure components, indicating increased thermal stability . In another study, the co-crystals of 3-chloro-4-hydroxyphenylacetic acid with various co-formers displayed different hydrogen bonding motifs and weaker interactions like C-H...O and π-π stacking, which are crucial for the stability and properties of the crystal structures . Supramolecular structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides were also investigated, revealing different hydrogen bonding patterns that affect the crystal packing and stability .
科学研究应用
Application in Cancer Research
- Scientific Field : Oncology .
- Summary of Application : Nicotinaldehyde, a compound related to 2-(4-Chlorophenoxy)nicotinaldehyde, has been identified as a novel precursor of NAD biosynthesis in leukemia cells . This discovery has implications for cancer treatment, as targeting NAD depletion in cancer cells has emerged as a promising therapeutic strategy .
- Methods of Application : The study involved supplementing leukemia cells with nicotinaldehyde and treating them with an NAD-lowering agent called NAMPT inhibitor APO866 .
- Results : The supplementation of nicotinaldehyde replenished the intracellular NAD level in leukemia cells treated with APO866, preventing APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion .
Application in Environmental Toxicology
- Scientific Field : Environmental Toxicology .
- Summary of Application : Chlorophenoxy compounds, particularly 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA), have been studied for their potential carcinogenic outcomes . These compounds are widely used herbicides .
- Methods of Application : The study involved a systematic review of epidemiologic, toxicological, pharmacokinetic, exposure, and biomonitoring studies .
- Results : The combined evidence did not support a genotoxic mode of action for these compounds .
Application in Water Treatment
- Scientific Field : Environmental Engineering .
- Summary of Application : An amino functionalized zirconium-based MOF named UiO-66-NH2 was synthesized and explored as a novel adsorbent for the fast removal of 2-methyl-4-chlorophenoxy acetic acid (MCPA) in aqueous solution .
- Methods of Application : The study investigated the adsorption process of kinetics, adsorption isotherms, thermodynamics, and adsorbent regeneration .
- Results : The results of the study were not provided in the search results .
Application in NAD Biosynthesis
- Scientific Field : Biochemistry .
- Summary of Application : Nicotinaldehyde, a compound related to 2-(4-Chlorophenoxy)nicotinaldehyde, has been identified as a novel precursor of NAD biosynthesis in leukemia cells . This discovery has implications for cancer treatment, as targeting NAD depletion in cancer cells has emerged as a promising therapeutic strategy .
- Methods of Application : The study involved supplementing leukemia cells with nicotinaldehyde and treating them with an NAD-lowering agent called NAMPT inhibitor APO866 .
- Results : The supplementation of nicotinaldehyde replenishes the intracellular NAD level in leukemia cells treated with APO866, preventing APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion .
Application in NAD Biosynthesis
- Scientific Field : Biochemistry .
- Summary of Application : Nicotinaldehyde, a compound related to 2-(4-Chlorophenoxy)nicotinaldehyde, has been identified as a novel precursor of NAD biosynthesis in leukemia cells . This discovery has implications for cancer treatment, as targeting NAD depletion in cancer cells has emerged as a promising therapeutic strategy .
- Methods of Application : The study involved supplementing leukemia cells with nicotinaldehyde and treating them with an NAD-lowering agent called NAMPT inhibitor APO866 .
- Results : The supplementation of nicotinaldehyde replenishes the intracellular NAD level in leukemia cells treated with NAMPT inhibitor APO866, preventing APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion .
属性
IUPAC Name |
2-(4-chlorophenoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXMTALCLMFFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257523 | |
| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)nicotinaldehyde | |
CAS RN |
478031-03-7 | |
| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478031-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)
![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)




![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)
![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)